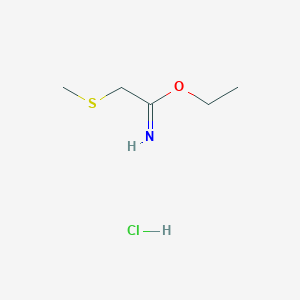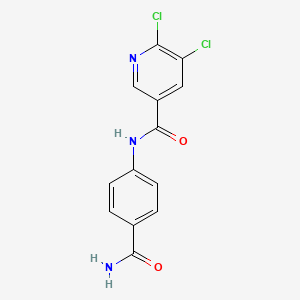![molecular formula C25H18FN3S B2593663 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile CAS No. 477298-00-3](/img/structure/B2593663.png)
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It has a biphenyl group, a thiazole ring, an acrylonitrile group, and a fluorinated methylphenyl group. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to detail a synthesis plan. However, common methods for forming biphenyls, thiazoles, and acrylonitriles could potentially be used.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a potentially large number of atoms. The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The acrylonitrile group could undergo addition reactions, the thiazole ring might be able to participate in electrophilic substitution reactions, and the biphenyl system could undergo reactions typical of aromatic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. However, we can predict that it is likely to be a solid at room temperature, and due to the presence of several polar functional groups, it might be somewhat soluble in polar solvents.Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds similar to the queried chemical structure have been synthesized and evaluated for their biological activities. For instance, heteroarylacrylonitriles substituted at different positions have been prepared and tested for their cytotoxic potency on human cancer cell lines. These studies often involve Knoevenagel condensation reactions and explore structure-activity relationships (SAR) to determine the impact of various substituents on biological activity. Compounds containing elements like benzimidazole and thiazole have shown significant cytotoxic activities, indicating their potential as anticancer agents (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Spectroscopic Studies and Chemosensors
Research has also focused on the synthesis and characterization of novel benzimidazoles and related compounds for their potential as chemosensors for various cations. Spectroscopic techniques, including UV/Vis and fluorescence spectroscopy, have been employed to study these compounds' interactions with metal ions, revealing selectivity towards specific cations like Zn2+ and Ag+ (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).
Reduction Reactions
Reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride, leading to the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcases the chemical versatility of these compounds. Such studies are crucial for understanding the reactivity and potential transformations of these compounds, enabling their application in various chemical syntheses (Frolov, Dotsenko, Krivokolysko, Chernega, & Litvinov, 2005).
Antioxidant Activity
Some derivatives, particularly those incorporating thiazolidin-4-one frameworks, have been synthesized and evaluated for their antioxidant activity. Such studies contribute to the understanding of these compounds' potential therapeutic applications, especially in conditions associated with oxidative stress (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Optical and Nonlinear Optical Properties
Moreover, research into the optical and nonlinear optical properties of donor-acceptor substituted thiophene dyes related to acrylonitriles demonstrates the potential of these compounds in optoelectronic devices. These studies explore the compounds' absorption, emission, and nonlinear optical limiting behaviors, highlighting their utility in protecting optical sensors and human eyes from intense light sources (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Safety And Hazards
Without specific toxicity data, it’s hard to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Orientations Futures
Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as testing it for biological activity. If it shows promising activity, it could be further optimized and potentially developed into a drug.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more accurate and detailed analysis, specific studies and experiments would need to be conducted.
Propriétés
IUPAC Name |
(E)-3-(5-fluoro-2-methylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3S/c1-17-7-12-22(26)13-23(17)28-15-21(14-27)25-29-24(16-30-25)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,15-16,28H,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQDMWXZOWRAJV-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

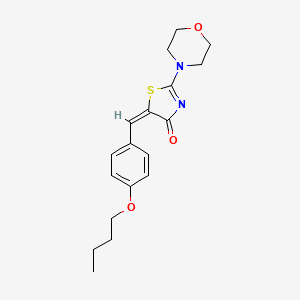
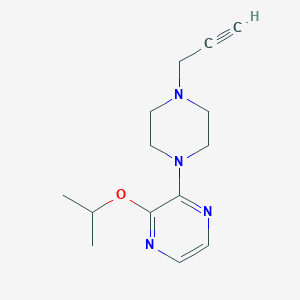
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2593584.png)
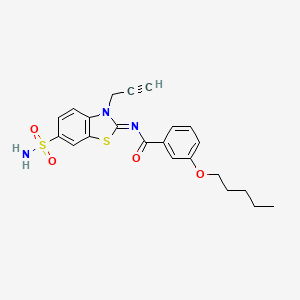
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2593587.png)
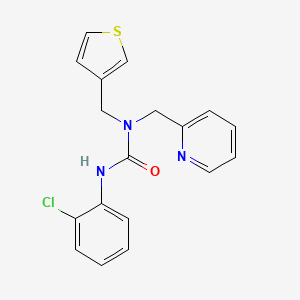
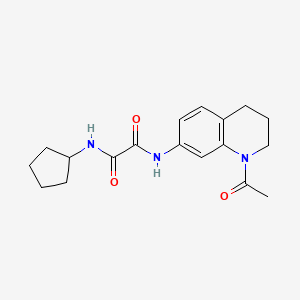
![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)
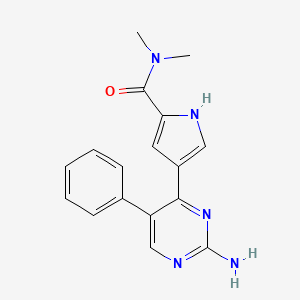
![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)
![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)
